molecular formula C10H14N2O5 B12307178 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12307178
M. Wt: 242.23 g/mol
InChI Key: ZTSLSWUGHMGGCM-UHFFFAOYSA-N
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Description

2’-Deoxy-N3-methyluridine is a nucleoside analog that plays a crucial role in the synthesis of DNA. It is incorporated into the DNA strand by enzymes called thymidylate synthases. This compound has shown significant potential in inhibiting bacterial growth and has been active against marine sponges .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N3-methyluridine typically involves the methylation of 2’-deoxyuridine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Deoxy-N3-methyluridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent, and reagent concentrations. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-N3-methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Deoxy-N3-methyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-N3-methyluridine involves its incorporation into DNA by thymidylate synthases. This incorporation disrupts the normal DNA synthesis process, leading to inhibition of bacterial growth. The compound targets the DNA synthesis pathway, interfering with the replication and repair mechanisms of the cells .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxy-N3-methyluridine stands out due to its specific methylation at the N3 position, which imparts unique properties such as enhanced stability and specific biological activity. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSLSWUGHMGGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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